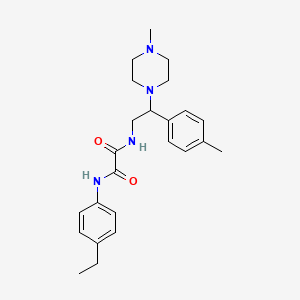
N1-(4-ethylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a part of a broader class of chemical compounds that have been studied for their potential applications in various fields, including pharmacology and material science. These compounds often feature complex molecular structures with a variety of functional groups that contribute to their diverse chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, as well as the application of spectroscopic techniques for characterization. For instance, a novel Mannich base compound was synthesized through a condensation reaction, evaluated, and characterized using FT-IR, FT-Raman, UV, and NMR spectroscopy. These techniques, alongside DFT calculations, aid in understanding the compound's vibrational bands and intensities, chemical reactivity trends, and the nature of inter and intramolecular hydrogen bonds (Vennila et al., 2021).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the compound's properties and reactivity. X-ray crystallography, alongside computational methods like DFT, plays a significant role in elucidating molecular geometries and conformations. For example, the molecular packing and crystal structure of certain compounds have been explored through single-crystal X-ray diffraction, highlighting the importance of non-covalent interactions in stabilizing these structures (Jemai et al., 2023).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their structural features. Studies on similar compounds have shown that modifications at specific sites can significantly affect their pharmacological activity, demonstrating the impact of structural optimization on chemical reactivity and interaction with biological targets (Yang et al., 2012).
Physical Properties Analysis
The physical properties, including solubility, melting point, and thermal stability, are essential for practical applications. These properties can be studied through spectroscopic and thermal analysis methods, providing insights into the compound's behavior under various conditions.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards other chemical entities, and potential for forming supramolecular assemblies, are key for understanding the compound's applications in synthesis, catalysis, and as potential therapeutics. The role of non-covalent interactions in defining these properties is particularly noted, as these interactions can significantly influence the compound's stability and reactivity.
References
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Compounds with structural similarities have shown promising anticonvulsant activities. For instance, new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating chemical fragments of known antiepileptic drugs, displayed broad spectra of activity across various preclinical seizure models. This indicates the potential application of N1-(4-ethylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide in the development of new antiepileptic drugs (Kamiński et al., 2015).
Serotonin Receptor Affinity
Arylpiperazine derivatives, including compounds structurally related to the one , have been identified as high-affinity ligands for 5-HT1A serotonin receptors. This suggests potential applications in designing agents targeting serotonin receptors for treating psychiatric disorders (Glennon et al., 1988).
Inhibitors of Glycolic Acid Oxidase
Compounds with oxalamide structures have been explored as inhibitors for glycolic acid oxidase (GAO), indicating their potential use in therapeutic approaches for conditions associated with GAO activity, such as primary hyperoxaluria (Rooney et al., 1983).
Crystal Structure Analysis
The crystal structure of related compounds has been determined to establish the conformation of molecules, which is crucial for understanding their biological activities and designing new drugs with enhanced efficacy (Özbey et al., 2001).
Chemical Synthesis and Characterization
Synthesis and characterization of new symmetrical and unsymmetrical dinuclear copper(II) complexes derived from binucleating ligands with phenol and benzimidazole donors showcase the chemical versatility of compounds related to N1-(4-ethylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide. These findings point towards potential applications in catalysis, material science, and as therapeutic agents (Amudha et al., 1999).
Safety And Hazards
This involves detailing the safety precautions that should be taken when handling the compound and the hazards associated with the compound.
Direcciones Futuras
This involves discussing potential future research directions or applications for the compound.
Propiedades
IUPAC Name |
N'-(4-ethylphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-4-19-7-11-21(12-8-19)26-24(30)23(29)25-17-22(20-9-5-18(2)6-10-20)28-15-13-27(3)14-16-28/h5-12,22H,4,13-17H2,1-3H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMSNBALNOBOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-ethylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

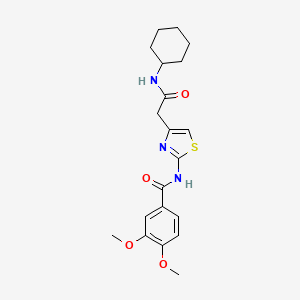
![N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide](/img/structure/B2487627.png)
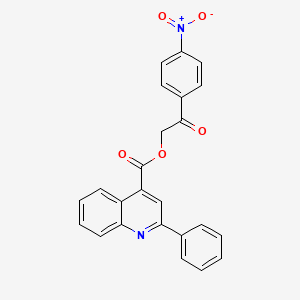
![2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B2487629.png)
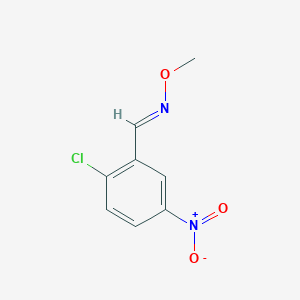

![N-(4-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2487634.png)

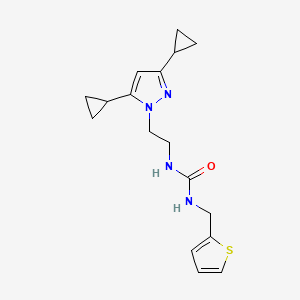
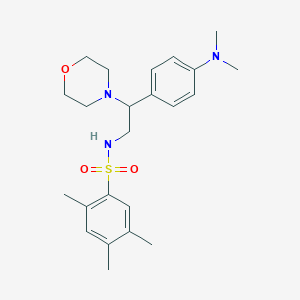
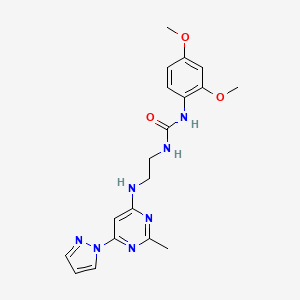
![8-{3-[(4-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2487640.png)
![2-[[2-(Cyclopropylmethyl)phenoxy]methyl]oxirane](/img/structure/B2487643.png)
![5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2487644.png)